![molecular formula C21H19NO4 B613569 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid CAS No. 1198791-58-0](/img/structure/B613569.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid, or FDAMPA, is a synthetic organic compound with a wide variety of applications in scientific research. It is a small molecule that has been studied for its ability to bind to proteins, and it has been used to study protein-protein interactions, to study enzyme-substrate interactions, and to develop new drugs and treatments. FDAMPA has been shown to have a wide range of biochemical and physiological effects, and it has many advantages and limitations for lab experiments.
Scientific Research Applications
Peptide Synthesis and β-Peptides
Fmoc-protected β-homoamino acids derived from Ile, Tyr, and Met facilitate solid-phase syntheses of β-peptides, demonstrating the method's suitability for large-scale preparation with high diastereoselectivity and yield. This technique underscores the compound's pivotal role in enabling the synthesis of structurally diverse peptides for potential therapeutic applications (Šebesta & Seebach, 2003).
Self-Assembled Structures
Fmoc modification of aliphatic amino acids like alanine, leucine, isoleucine, and valine leads to self-assembled structures with morphologies ranging from flower-like to fibrous, highlighting the potential of these compounds in nanotechnology and material science for designing novel architectures (Gour et al., 2021).
Fluorescent Labeling Reagents
The compound's derivative, 6-methoxy-4-quinolone, exemplifies its utility as a novel fluorophore for biomedical analysis, offering strong fluorescence across a wide pH range. Its high stability and sensitivity make it an excellent candidate for developing new fluorescent labeling reagents (Hirano et al., 2004).
Enzyme-Activated Surfactants
N-Fluorenyl-9-methoxycarbonyl-protected amino acids serve as surfactants for carbon nanotubes, with properties enabling enzymatically activated dispersion in aqueous media. This unique application suggests potential in biotechnology and materials science for creating responsive systems (Cousins et al., 2009).
Mechanism of Action
Based on the structure of the compound, it is a derivative of fluorenylmethyloxycarbonyl (fmoc) amino acids . Fmoc amino acids are commonly used in peptide synthesis . They act as a protective group for the amino group during peptide synthesis, preventing unwanted side reactions. The Fmoc group is removed under basic conditions when it is no longer needed .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOKSWZUJXKQCQ-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701145975 |
Source
|
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198791-58-0 |
Source
|
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198791-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701145975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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